molecular formula C18H22FNO3 B4680868 2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B4680868
M. Wt: 319.4 g/mol
InChI Key: RROGTDFNGGYBSN-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is an organic compound that features a fluorophenyl group and a trimethoxybenzyl group attached to an ethanamine backbone

Properties

IUPAC Name

2-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3/c1-21-16-10-14(11-17(22-2)18(16)23-3)12-20-8-7-13-5-4-6-15(19)9-13/h4-6,9-11,20H,7-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROGTDFNGGYBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine typically involves the following steps:

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through reductive amination of an appropriate aldehyde or ketone with ammonia or an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzyl group is alkylated with a trimethoxybenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and minimize costs. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
  • 2-(3-bromophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
  • 2-(3-methylphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Uniqueness

2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
Reactant of Route 2
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2-(3-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

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